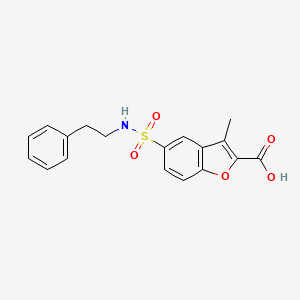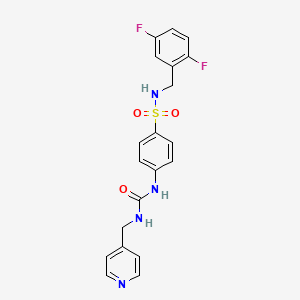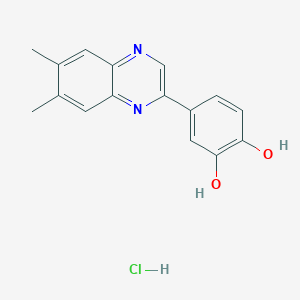
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride is a chemical compound with the molecular formula C16H14N2O2. It is known for its unique structure, which includes a quinoxaline ring substituted with dimethyl groups and a benzene ring with two hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol typically involves the following steps:
Formation of Quinoxaline Ring: The quinoxaline ring is synthesized by condensing an o-phenylenediamine derivative with a diketone, such as 2,3-butanedione, under acidic conditions.
Substitution with Dimethyl Groups: The quinoxaline ring is then substituted with dimethyl groups at the 6 and 7 positions using methylating agents like methyl iodide in the presence of a base.
Coupling with Benzene Ring: The dimethylquinoxaline is coupled with a benzene ring containing hydroxyl groups through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques like recrystallization and chromatography .
化学反应分析
Types of Reactions
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines), solvent conditions.
Major Products
Oxidation: Quinones
Reduction: Tetrahydroquinoxaline derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
科学研究应用
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties
作用机制
The mechanism of action of 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation
相似化合物的比较
Similar Compounds
4-methylcatechol: A similar compound with a single methyl group on the benzene ring.
3-methylcatechol: Another similar compound with a methyl group at a different position on the benzene ring.
Hexahydroxybenzene: A compound with multiple hydroxyl groups on the benzene ring.
Uniqueness
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol is unique due to its combination of a quinoxaline ring with dimethyl substitutions and a benzene ring with hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
分子式 |
C16H15ClN2O2 |
|---|---|
分子量 |
302.75 g/mol |
IUPAC 名称 |
4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11;/h3-8,19-20H,1-2H3;1H |
InChI 键 |
GRLICEOJIPVEEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




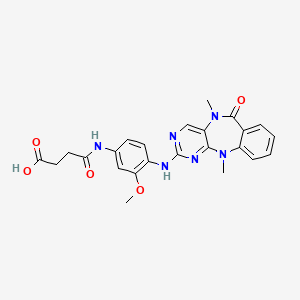
![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
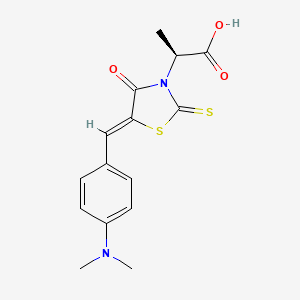
![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
